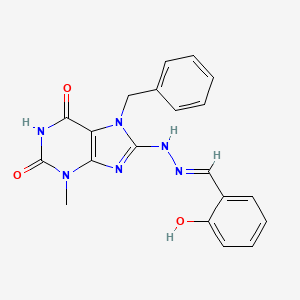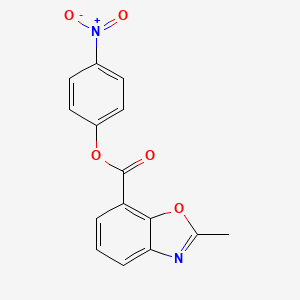![molecular formula C12H32Cl3N3O2 B6126772 1-[[3-(Diethylamino)-2-hydroxypropyl]amino]-3-(ethylamino)propan-2-ol;trihydrochloride](/img/structure/B6126772.png)
1-[[3-(Diethylamino)-2-hydroxypropyl]amino]-3-(ethylamino)propan-2-ol;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[3-(Diethylamino)-2-hydroxypropyl]amino]-3-(ethylamino)propan-2-ol;trihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes multiple amino and hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(Diethylamino)-2-hydroxypropyl]amino]-3-(ethylamino)propan-2-ol;trihydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with 3-chloro-1,2-propanediol to form 3-(diethylamino)-1,2-propanediol. This intermediate is then reacted with ethylamine to produce the final compound. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production. Additionally, purification steps like crystallization or distillation are employed to isolate the final product in its trihydrochloride form.
化学反応の分析
Types of Reactions
1-[[3-(Diethylamino)-2-hydroxypropyl]amino]-3-(ethylamino)propan-2-ol;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
1-[[3-(Diethylamino)-2-hydroxypropyl]amino]-3-(ethylamino)propan-2-ol;trihydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 1-[[3-(Diethylamino)-2-hydroxypropyl]amino]-3-(ethylamino)propan-2-ol;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation, depending on the context.
類似化合物との比較
Similar Compounds
3-Diethylamino-1-propanol: Shares similar structural features but lacks the additional ethylamino group.
1-Ethylamino-2-propanol: Similar in structure but with different substitution patterns on the propanol backbone.
Uniqueness
1-[[3-(Diethylamino)-2-hydroxypropyl]amino]-3-(ethylamino)propan-2-ol;trihydrochloride is unique due to its combination of diethylamino and ethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
1-[[3-(diethylamino)-2-hydroxypropyl]amino]-3-(ethylamino)propan-2-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29N3O2.3ClH/c1-4-13-7-11(16)8-14-9-12(17)10-15(5-2)6-3;;;/h11-14,16-17H,4-10H2,1-3H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSOZIODDGUWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(CNCC(CN(CC)CC)O)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-2-yl]pyridine;hydrochloride](/img/structure/B6126703.png)
![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B6126718.png)
![N-(4-methoxybenzyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6126725.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B6126731.png)
![4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B6126735.png)
![4-(4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6126740.png)
![methyl 2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6126745.png)


![Ethyl 5-chloro-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxylate](/img/structure/B6126760.png)
![N-(furan-2-ylmethyl)-3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B6126763.png)
![methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6126765.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6126777.png)
![2-prop-2-enylsulfanylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B6126784.png)
